2-amino-5-bromo-N,3-dimethylbenzamide
Description
2-Amino-5-bromo-N,3-dimethylbenzamide (CAS: 890707-30-9) is a halogenated benzamide derivative with the molecular formula C₉H₁₁BrN₂O and a molecular weight of 243.1 g/mol . It features a bromine atom at the 5th position of the aromatic ring, an amino group at the 2nd position, and two methyl groups attached to the benzamide backbone.
Properties
IUPAC Name |
2-amino-5-bromo-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZYALLFLANLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process involves electrolyzing a mixture of 2-amino-N,3-dimethylbenzamide, tetrahydrofuran (THF), dilute sulfuric acid (H₂SO₄), and HBr in a single-chamber, non-diaphragm electrolytic cell with platinum electrodes. Key parameters include:
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Current Density : 0.20–0.50 A
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Voltage : 1.36–2.28 V
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Reaction Time : 2–4 hours at room temperature
Under optimal conditions, electrolysis generates bromine radicals (*Br) in situ, which selectively brominate the aromatic ring at the 5-position. The addition of H₂SO₄ as a supporting electrolyte enhances conductivity, reducing voltage requirements and improving current efficiency to over 90%. Post-reaction neutralization with sodium carbonate (pH 8–9) yields the product with 97.12% purity after filtration and washing.
Table 1: Electrochemical Synthesis Parameters and Outcomes
| Parameter | Range/Value | Impact on Yield/Purity |
|---|---|---|
| Current Density | 0.20–0.50 A | Higher currents reduce time but risk over-bromination |
| HBr Concentration | 35–45% | Excess HBr improves bromine availability |
| Temperature | Room temperature | Eliminates energy-intensive heating |
| Reaction Time | 2–4 hours | Extended time (>6 hours) marginally increases yield |
Advantages Over Conventional Methods
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Environmental Safety : Eliminates liquid bromine, reducing equipment corrosion and toxic waste.
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Energy Efficiency : Operates at room temperature without external heating or catalysts.
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Scalability : Short reaction time (4 hours) and high yield (97.3%) make it suitable for industrial production.
Traditional Bromination Methods: Challenges and Limitations
Prior to electrochemical advancements, bromination relied on liquid bromine or NBS, both of which present significant drawbacks.
Liquid Bromine-Mediated Bromination
In this method, 2-amino-N,3-dimethylbenzamide reacts with liquid bromine in glacial acetic acid under nitrogen at 45°C for 15 hours. While yielding 89.7%, the process faces critical issues:
N-Bromosuccinimide (NBS) as a Brominating Agent
NBS offers regioselective bromination but is prohibitively expensive for large-scale applications. Although specific yields are unreported, the high cost of NBS renders this method economically unviable compared to electrochemical alternatives.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Time (Hours) | Cost | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Electrochemical | 97.1–97.3 | 2–4 | Moderate | Low | High |
| Liquid Bromine | 89.7 | 15 | Low | High | Moderate |
| NBS | N/A | N/A | High | Moderate | Low |
Electrochemical synthesis outperforms traditional methods in yield, time, and sustainability. Industrial adoption is further supported by its compatibility with standard electrolytic cells and minimal post-processing requirements.
Structural Characterization and Quality Control
Post-synthesis analysis confirms product identity through:
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Scientific Research Applications
The applications of 2-amino-5-bromo-N,3-dimethylbenzamide span several scientific domains:
Pharmaceutical Development
This compound serves as a precursor for synthesizing various pharmaceutical agents, including anti-inflammatory and anticancer drugs. Its structural features allow for modifications that enhance biological activity.
Agrochemical Synthesis
This compound is also utilized in developing insecticides and herbicides. Its derivatives have shown effectiveness against pests while maintaining low toxicity to non-target organisms.
Catalysis
Research indicates that this compound can act as a ligand in metal complexes, facilitating catalytic reactions such as olefin epoxidation. The coordination properties of the bromo group enhance the reactivity of the metal center .
Case Studies
Several studies illustrate the practical applications of this compound:
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Case Study 1: Synthesis of Anticancer Agents :
A study demonstrated the modification of this compound to create derivatives with enhanced anticancer properties. The synthesized compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents . -
Case Study 2: Development of Eco-friendly Insecticides :
Another research project focused on using this compound to develop eco-friendly insecticides with reduced environmental impact. The resulting formulations were effective against common agricultural pests while being safe for beneficial insects .
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-N,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Key Observations :
- Halogen vs. Cyano Substituents: Bromine and chlorine increase molecular weight and lipophilicity compared to the polar cyano group, influencing solubility and reactivity.
- Melting Points : The chloro derivative has a slightly higher melting point (140–142°C) than the bromo analog, likely due to tighter crystal packing .
2-Amino-5-chloro-N,3-dimethylbenzamide (CDDO)
- Ferroptosis Inhibition : Acts as an HSP90 inhibitor, stabilizing GPX4 to reduce lipid peroxidation in neurodegenerative diseases .
- Pharmaceutical Intermediate : Used in synthesizing anti-cancer and anti-inflammatory agents .
2-Amino-5-cyano-N,3-dimethylbenzamide
- Agrochemical Development : Serves as a precursor for diamide insecticides like cyantraniliprole, targeting lepidopteran pests .
Bromo vs. Chloro Derivatives
Market and Industrial Trends
- Market Growth : The global market for N,3-dimethylbenzamide derivatives is projected to grow at a 12% CAGR (2024–2032), driven by demand in pharma and agrochemical sectors .
- Sustainability Shift : Green synthesis methods (e.g., electrochemical bromination) are reducing reliance on hazardous reagents .
Biological Activity
2-Amino-5-bromo-N,3-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromine atom in its structure is significant as it can influence both the reactivity and biological activity of the compound compared to other similar compounds without bromine substituents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse biological effects. The bromine and amino groups are crucial for these interactions, enhancing binding affinity to target proteins .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various microbial strains, showing effectiveness particularly against fungi such as Candida albicans. In studies, the compound demonstrated inhibition at concentrations as low as 1 mM .
| Microbial Strain | Inhibition Concentration (mM) | Activity |
|---|---|---|
| Candida albicans | 1 | Effective |
| C. glabrata (miconazole-resistant) | 10 | Weakly effective |
| C. tropicalis | 10 | Effective |
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Preliminary studies have indicated that it may possess cytotoxic effects against various cancer cell lines. For instance, in an MTT assay conducted on HeLa (human cervix), K562 (chronic myelogenous leukemia), and SW620 (colon) cell lines, this compound showed 100% cellular viability at a concentration of 50 µM after 48 hours of exposure .
Case Studies
- Antifungal Study : A study published in MDPI evaluated several derivatives related to this compound for their antifungal activity against C. albicans. The results indicated that certain derivatives exhibited potent activity at low concentrations, suggesting a promising avenue for developing antifungal agents .
- Cytotoxicity Assessment : An investigation into the cytotoxic effects of the compound on human cell lines revealed that it maintains high viability rates even at elevated concentrations, indicating a potential therapeutic window for further exploration in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-bromo-N,3-dimethylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amidation of 2-amino-5-bromo-3-methylbenzoic acid with dimethylamine, using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen . Optimization of temperature (e.g., 0–5°C for acid activation, room temperature for coupling) and stoichiometric ratios (1:1.2 for acid to amine) improves yields. Retrosynthetic analysis suggests alternative precursors such as brominated benzaldehyde derivatives, which can undergo reductive amination .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and NMR (¹H/¹³C in DMSO-d6) to confirm substituent positions. For example, the aromatic proton at C4 appears as a singlet (δ 7.2–7.4 ppm), while the N-methyl groups show peaks at δ 2.8–3.1 ppm . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 257.0 [M+H]⁺ .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures are effective. Crystallization at 4°C yields needle-like crystals suitable for X-ray diffraction. Solubility studies indicate poor solubility in non-polar solvents (<0.1 mg/mL in hexane) but moderate solubility in DMSO (25 mg/mL) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at the bromine atom, predicting its susceptibility to Suzuki-Miyaura coupling. The LUMO energy (-1.8 eV) suggests reactivity with aryl boronic acids under Pd(PPh3)4 catalysis . Compare with experimental results using substituted aryl partners (e.g., 4-methoxyphenylboronic acid) to validate computational predictions .
Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzymatic assays). Use surface plasmon resonance (SPR) to measure direct target binding (e.g., kinase inhibition) and molecular docking (AutoDock Vina) to identify binding poses. If IC50 values conflict, validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 50°C), catalyst loading (5 mol% vs. 10 mol% Pd), and solvent (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 35°C, 7.5 mol% Pd in DMF) for maximizing yield and minimizing side products .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?
- Methodological Answer : Key issues include exothermic reaction control (use jacketed reactors with cooling) and purification scalability. Switch from column chromatography to acid-base extraction (e.g., 10% HCl wash to remove unreacted amine) or continuous flow reactors for improved reproducibility .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (LD50 oral rat: 320 mg/kg). In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers away from oxidizers .
Data Management
Q. How can chemical software enhance reproducibility in studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
